3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione

Description

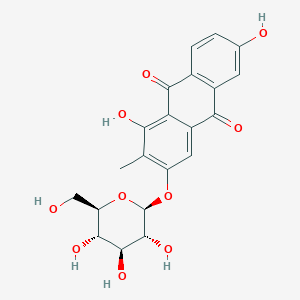

3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione is an anthraquinone glycoside isolated from Rubia cordifolia (Chinese madder), a plant traditionally used in herbal medicine . Its molecular formula is C₂₁H₂₀O₁₀, with a molecular weight of 432.38 g/mol and a CAS registry number of [125906-49-2] . The compound is characterized by a β-D-glucopyranosyl moiety linked to the anthraquinone core at the 3-position, with hydroxyl groups at positions 1 and 6 and a methyl group at position 2 .

It is available commercially with high purity (>98%) for research purposes, particularly in the analysis of quinone derivatives . While its specific biological activities remain understudied, anthraquinones from Rubia species are broadly associated with antioxidant, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

1,6-dihydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-12(30-21-20(29)19(28)18(27)13(6-22)31-21)5-11-14(15(7)24)17(26)9-3-2-8(23)4-10(9)16(11)25/h2-5,13,18-24,27-29H,6H2,1H3/t13-,18-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYOQBYWKYSEQY-PTKNJCLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione typically involves multiple steps, including glycosylation reactions. One common method involves the protection of hydroxyl groups followed by glycosylation using glucopyranosyl donors under acidic or basic conditions. The final deprotection step yields the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. Enzymatic methods using glycosyltransferases can also be employed for more efficient and environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the anthracenedione core to dihydroanthracene derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Various substituted anthracenedione derivatives.

Scientific Research Applications

3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer and antimicrobial properties.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s glucopyranosyl group enhances its solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Observations:

Structural Variations: Glycosylation Position: The target compound’s glucosyl group at position 3 distinguishes it from Physcion 1-O-glucoside (position 1) and Rhein-8-glucoside (position 8) . Aglycone Core: Compared to its non-glycosylated analogue, 1,6-dihydroxy-2-methyl-9,10-anthraquinone, the glucosyl moiety enhances solubility and bioavailability . Heterocyclic vs. Anthraquinone: Thiocolchicoside shares a β-D-glucosyl group but belongs to the colchicine class, targeting GABA receptors, unlike anthraquinones .

Biological Activities: Anthraquinone glycosides like Lucidin 3-O-glucoside exhibit antioxidant properties, while Physcion derivatives show antifungal effects . The target compound’s bioactivity remains less characterized but is hypothesized to align with anthraquinone-mediated redox cycling . Thiocolchicoside’s muscle relaxant activity highlights the pharmacological diversity of glucosylated compounds beyond anthraquinones .

Sources: The target compound and Lucidin 3-O-glucoside are both isolated from Rubia species, whereas Physcion and Rhein glucosides derive from Rheum plants, indicating taxonomic specificity in biosynthesis .

Biological Activity

3-(β-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione, commonly referred to as an anthraquinone, is a compound isolated from the plant Rubia cordifolia. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its biological activity, highlighting key findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H20O10

- Molecular Weight : 432.38 g/mol

- CAS Number : 125906-49-2

Sources and Extraction

The primary source of 3-(β-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione is Rubia cordifolia, a plant known for its traditional medicinal uses. The extraction methods often involve hydromethanolic solutions, which enhance the solubility and bioavailability of the compound .

Antimicrobial Activity

Research indicates that 3-(β-D-glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various fungal strains. For instance:

- Fungal Inhibition : The compound showed EC50 values as low as 22 µg/mL when tested against D. seriata, indicating potent antifungal activity when used in conjugate complexes with other compounds .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies have explored its effects on cancer cell lines:

- Cell Viability : In tests involving human cancer cell lines, treatment with this anthraquinone led to a reduction in cell viability, suggesting a cytotoxic effect against tumor cells. The mechanisms appear to involve apoptosis induction and cell cycle arrest .

The biological activity of 3-(β-D-glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Inhibition of Enzymatic Pathways : It has been suggested that the compound inhibits specific enzymes crucial for microbial growth and cancer cell proliferation.

Case Studies

Several studies have highlighted the therapeutic potential of this anthraquinone:

Q & A

Q. Table 1: Structural Determinants and Functional Implications

Basic: What spectroscopic and chromatographic methods are optimal for characterizing purity and structure?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm to assess purity (>98% as per supplier data). Mobile phase gradients (e.g., water/acetonitrile with 0.1% formic acid) resolve glycosylated anthraquinones from impurities .

- Nuclear Magnetic Resonance (NMR): 1D - and -NMR confirm the glucopyranosyl linkage (e.g., anomeric proton at δ 4.8–5.2 ppm) and anthracenedione substitution patterns. 2D experiments (HSQC, HMBC) validate connectivity .

- Mass Spectrometry (MS): High-resolution ESI-MS (e.g., m/z 433.38 for [M+H]) confirms molecular weight, while MS/MS fragments reveal glycosidic bond cleavage patterns .

Advanced: How can synthetic challenges in glucosyl moiety introduction be addressed, particularly stereochemical control?

Answer:

The glycosylation reaction to attach the beta-D-glucopyranosyl group requires precise control to avoid alpha-anomer formation or aglycone decomposition. Key strategies include:

- Protecting Groups: Temporarily block hydroxyl groups on the glucosyl donor (e.g., acetyl or benzyl groups) to direct regioselectivity .

- Catalysis: Use Lewis acids like BF-OEt to stabilize oxocarbenium intermediates, ensuring beta-configuration retention .

- Purification: Employ silica gel chromatography or preparative HPLC to isolate the desired stereoisomer, monitored by -NMR anomeric proton splitting ( Hz for beta-linkage) .

Q. Table 2: Common Glycosylation Reagents and Outcomes

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer: Discrepancies may arise from variations in sample purity, assay conditions, or cell line specificity. Mitigation strategies include:

- Standardized Purity Assessment: Cross-validate purity using orthogonal methods (HPLC, -NMR integration) to exclude batch-to-batch variability .

- Dose-Response Curves: Test multiple concentrations (e.g., 1–100 μM) in biological assays to identify non-linear effects or toxicity thresholds.

- Mechanistic Studies: Use knockout cell lines (e.g., glucose transporter-deficient models) to isolate the role of the glucosyl moiety in uptake .

Basic: What are the primary degradation pathways, and how can stability be optimized during storage?

Answer:

- Degradation Pathways: Hydrolysis of the glycosidic bond under acidic/basic conditions or photodegradation of the anthracenedione core.

- Stabilization:

- Store lyophilized solid at -20°C in amber vials to prevent light-induced oxidation.

- Prepare fresh solutions in degassed buffers (pH 6–7) to minimize hydrolysis .

Advanced: What computational methods predict interactions between this compound and biological targets?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to quinone oxidoreductases or lectins, focusing on the glucosyl group’s orientation.

- QM/MM Simulations: Study electron transfer mechanisms at the anthracenedione core using density functional theory (DFT) .

Basic: How does the compound’s redox activity influence its role in cellular assays?

Answer: The anthracenedione core can generate reactive oxygen species (ROS) under reducing conditions (e.g., in the presence of NADPH), complicating cytotoxicity assays. Control experiments should include:

- ROS Scavengers: Co-treatment with catalase or N-acetylcysteine to isolate redox-mediated effects.

- Redox Cycling Inhibitors: Use dicoumarol to block quinone oxidoreductase activity .

Advanced: What strategies enable selective modification of the anthracenedione scaffold for structure-activity studies?

Answer:

- Electrophilic Aromatic Substitution: Nitration or halogenation at electron-rich positions (e.g., position 4 or 5) using HNO or N-bromosuccinimide.

- Protection/Deprotection: Temporarily protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers to direct reactions to the methyl or glucosyl positions .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats.

- Ventilation: Work in a fume hood to avoid inhalation of fine particles.

- Waste Disposal: Degrade anthracenedione derivatives via alkaline hydrolysis (1 M NaOH, 60°C, 24 h) before disposal .

Advanced: How can metabolomic studies elucidate the compound’s bioavailability and metabolic fate?

Answer:

- Stable Isotope Labeling: Synthesize -labeled glucosyl moiety to track uptake via LC-MS metabolomics.

- Microsomal Incubations: Use liver microsomes to identify phase I/II metabolites (e.g., glucuronidation or methylation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.